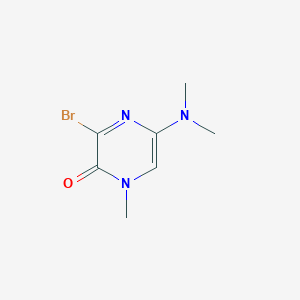

3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one is an organic compound known for its unique chemical structure and properties. This compound features a pyrazinone core substituted with a bromine atom at the 3-position, a dimethylamino group at the 5-position, and a methyl group at the 1-position. Its distinct structure makes it a valuable subject of study in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one typically involves multi-step organic reactions. One common method starts with the bromination of 1-methylpyrazin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The brominated intermediate is then subjected to nucleophilic substitution with dimethylamine to introduce the dimethylamino group at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts, boronic acids, and appropriate ligands for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new pyrazinone derivative with an amine group at the 3-position.

Scientific Research Applications

3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and dimethylamino groups can influence its binding affinity and specificity, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

3-Bromo-1-methylpyrazin-2-one: Lacks the dimethylamino group, which may result in different chemical and biological properties.

5-(Dimethylamino)-1-methylpyrazin-2-one: Lacks the bromine atom, potentially altering its reactivity and applications.

3-Chloro-5-(dimethylamino)-1-methylpyrazin-2-one: Similar structure with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

Uniqueness

3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one is unique due to the presence of both bromine and dimethylamino groups, which confer distinct chemical reactivity and potential biological activities. This combination of substituents makes it a versatile compound for various research and industrial applications.

Biological Activity

3-Bromo-5-(dimethylamino)-1-methylpyrazin-2-one is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazinone core with specific substitutions that influence its biological properties. The molecular formula is C8H10BrN3O with a molecular weight of approximately 232.09 g/mol. The presence of the bromine atom and dimethylamino group are critical for its biological interactions.

Research indicates that this compound may interact with various biological targets, including:

- Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing cellular signaling pathways.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by variations in its structure. Key aspects include:

| Structural Feature | Effect on Activity |

|---|---|

| Bromine Substitution | Enhances lipophilicity and receptor binding |

| Dimethylamino Group | Increases solubility and alters pharmacokinetics |

| Methyl Group at Position 1 | Affects electronic properties and reactivity |

Biological Activity Data

Several studies have reported on the biological activity of this compound, highlighting its potential as an antimicrobial agent. For instance:

- Antimicrobial Activity : Preliminary tests indicate that the compound exhibits significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values suggest effective concentrations ranging from 0.01 to 0.1 mg/mL.

Case Studies

-

Antibacterial Efficacy :

A study investigated the antibacterial effects of this compound against common pathogens. Results showed that the compound effectively inhibited bacterial growth, particularly in Gram-positive bacteria. -

In Vivo Studies :

In animal models, the compound demonstrated promising results in reducing infection rates and enhancing recovery times when administered alongside standard antibiotic treatments. -

Mechanistic Insights :

A recent publication explored the binding affinity of the compound to bacterial ribosomes, suggesting a possible mechanism through which it exerts its antibacterial effects by disrupting protein synthesis.

Properties

IUPAC Name |

3-bromo-5-(dimethylamino)-1-methylpyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3O/c1-10(2)5-4-11(3)7(12)6(8)9-5/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTQRLCURNQVGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C(C1=O)Br)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.